molecular formula C22H23Cl2N3O6S B11502712 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11502712
M. Wt: 528.4 g/mol
InChI Key: PGHGRJRFLRIDKV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as cyano, diethoxy, morpholinyl, and sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials may include 2,4-dichlorobenzoyl chloride, 2-cyano-4,5-diethoxyaniline, and morpholine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide
  • 2,4-dichloro-N-(2-cyano-4,5-dimethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
  • 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(piperidin-4-ylsulfonyl)benzamide

Uniqueness

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23Cl2N3O6S

Molecular Weight

528.4 g/mol

IUPAC Name

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H23Cl2N3O6S/c1-3-32-19-9-14(13-25)18(12-20(19)33-4-2)26-22(28)15-10-21(17(24)11-16(15)23)34(29,30)27-5-7-31-8-6-27/h9-12H,3-8H2,1-2H3,(H,26,28)

InChI Key

PGHGRJRFLRIDKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)OCC

Origin of Product

United States

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